molecular formula C11H10ClFO B1324746 4-Chloro-2-fluorophenyl cyclobutyl ketone CAS No. 898791-09-8

4-Chloro-2-fluorophenyl cyclobutyl ketone

Cat. No. B1324746
M. Wt: 212.65 g/mol
InChI Key: FWDTVMUWSRHOMN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenyl cyclobutyl ketone (4C2FPCBK) is an organic compound that has attracted considerable attention in recent years due to its potential applications in a variety of scientific disciplines. 4C2FPCBK is a cyclic ketone with a unique four-membered ring structure, making it an interesting and versatile compound for research. Its unique structure has enabled its use in a variety of scientific fields, such as organic chemistry, biochemistry, and pharmaceutical sciences.

Scientific Research Applications

Synthesis of Cyclohexene Derivatives

A study by Fujiwara and Takeda (1990) demonstrates the synthesis of various 1,2-disubstituted 4-acyl-1-cyclohexenes through the ethylaluminum dichloride-promoted ring enlargement reaction of 2-(1-alkenyl)-1-cyclobutyl ketones. This methodology could be applicable to the synthesis of derivatives involving 4-Chloro-2-fluorophenyl cyclobutyl ketone, offering a route to explore novel compounds with potential pharmacological properties T. Fujiwara, T. Takeda, 1990.

Ketamine Derivatives for Enhanced Recovery

Research by Moghimi et al. (2014) on the development of ketamine derivatives highlights the synthesis of fluoroderivatives of ketamine, indicating the potential of fluorophenyl groups in the development of novel anesthetics. The incorporation of a chloro-fluorophenyl group into cyclobutyl ketone frameworks could lead to the discovery of new compounds with improved pharmacokinetic profiles or reduced side effects A. Moghimi, Siyavash Rahmani, Reza Zare, M. Sadeghzadeh, 2014.

Novel Fluorinated Aromatic Ketones

Zhai Zhi-we's (2013) synthesis and structural characterization of a novel fluorinated aromatic ketone provides a foundation for the exploration of structurally similar compounds, including 4-Chloro-2-fluorophenyl cyclobutyl ketone. The study highlights the potential of fluorinated ketones in various fields, including materials science and medicinal chemistry Zhai Zhi-we, 2013.

Polyaryletherketones Synthesis

The work by Attwood et al. (1981) on the synthesis and properties of polyaryletherketones showcases the versatility of ketone compounds in polymer science. The introduction of specific halogenated phenyl groups, such as the 4-Chloro-2-fluorophenyl moiety, into cyclobutyl ketones may enhance the properties of resulting polymers, offering new avenues for material development T. E. Attwood, P. C. Dawson, J. Freeman, L. Hoy, J. Rose, P. A. Staniland, 1981.

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDTVMUWSRHOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642545
Record name (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorophenyl cyclobutyl ketone

CAS RN

898791-09-8
Record name (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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